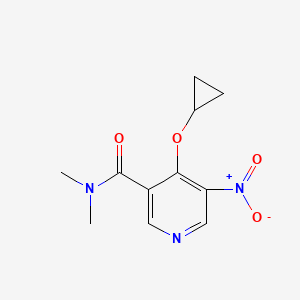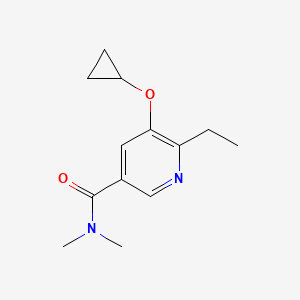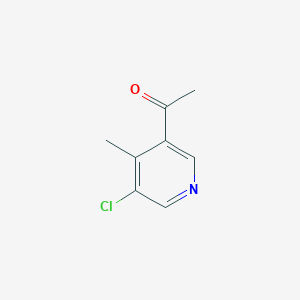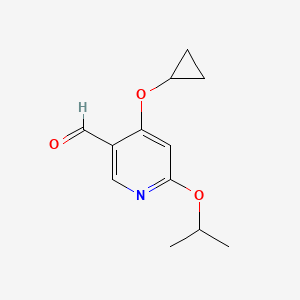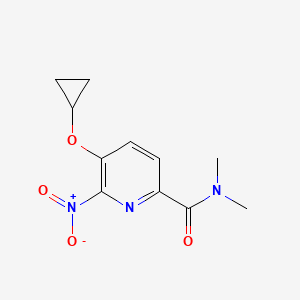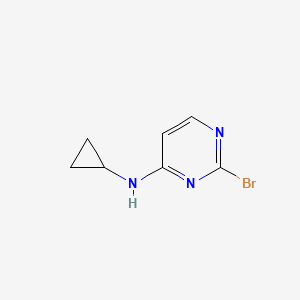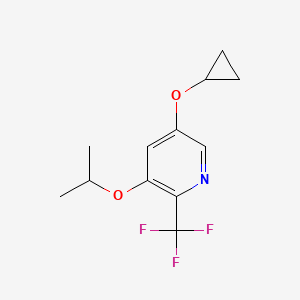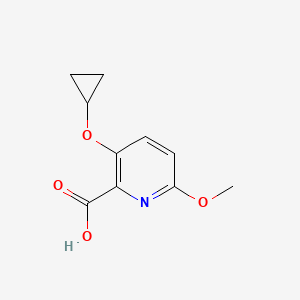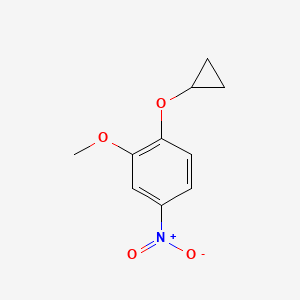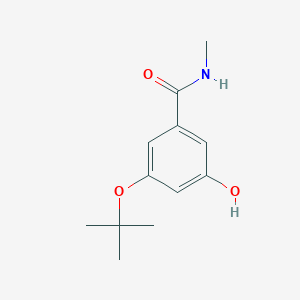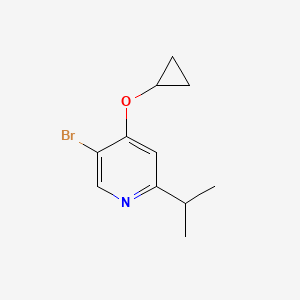
5-Bromo-4-cyclopropoxy-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine typically involves the following steps:
Cyclopropoxylation: The addition of a cyclopropoxy group to the pyridine ring.
Isopropylation: The attachment of an isopropyl group to the pyridine ring.
These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine undergoes various chemical reactions, including:
Substitution reactions: Where the bromine atom can be replaced by other functional groups.
Oxidation and reduction reactions: Affecting the pyridine ring or the substituents.
Coupling reactions: Such as Suzuki–Miyaura coupling, where the compound can form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Use reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Use palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution reactions: Yield substituted pyridines.
Oxidation reactions: Yield oxidized derivatives of the compound.
Reduction reactions: Yield reduced derivatives of the compound.
Coupling reactions: Yield coupled products with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups on the pyridine ring play a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic reactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-cyclopropoxy-5-(propan-2-yl)pyridine: A structural isomer with similar functional groups but different positions on the pyridine ring.
4-Bromo-2-cyclopropoxy-5-(propan-2-yl)pyridine: Another isomer with a different arrangement of substituents on the pyridine ring.
Uniqueness
5-Bromo-4-cyclopropoxy-2-(propan-2-yl)pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical reactions and applications, distinguishing it from its isomers and other similar compounds .
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
5-bromo-4-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)10-5-11(9(12)6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
XHKLSEOAOMPPOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(C(=C1)OC2CC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


